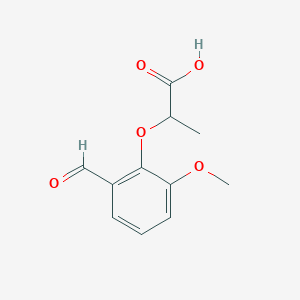

2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Description

Properties

IUPAC Name |

2-(2-formyl-6-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(11(13)14)16-10-8(6-12)4-3-5-9(10)15-2/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXCAUDRFSLKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397086 | |

| Record name | 2-(2-formyl-6-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590395-57-6 | |

| Record name | 2-(2-formyl-6-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

CAS Number: 590395-57-6

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, a significant organic compound with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a combination of known properties and inferred methodologies based on closely related chemical structures.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily derived from computational models and publicly available chemical databases.[1]

| Property | Value | Source |

| CAS Number | 590395-57-6 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1] |

| Molecular Weight | 224.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | PubChem[1] |

| InChI Key | DXXCAUDRFSLKGO-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A likely two-step synthesis would involve the reaction of a suitably protected 2-hydroxy-3-methoxybenzaldehyde with a propanoic acid derivative.

Detailed Hypothetical Experimental Protocol:

-

Step 1: Ether Formation. To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, is added a base, for instance, potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature for 30 minutes. Following this, ethyl 2-bromopropanoate (1.2 equivalents) is added, and the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The resulting crude product, ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate, can be purified by column chromatography on silica gel.

-

Step 2: Hydrolysis. The purified ester from the previous step is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The reaction progress is monitored by TLC. Once the hydrolysis is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with a dilute solution of hydrochloric acid until a precipitate is formed. The solid product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Data Analysis (Predicted)

As experimental spectroscopic data for this compound is not available, this section provides a prediction of the expected spectral features based on the compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of 6.5-7.8 ppm.

-

Aldehyde Proton: A singlet around 9.8-10.5 ppm.

-

Methine Proton (CH): A quartet adjacent to the methyl group.

-

Methoxy Protons (OCH₃): A singlet around 3.8-4.0 ppm.

-

Methyl Protons (CH₃): A doublet coupled to the methine proton.

-

Carboxylic Acid Proton (COOH): A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O) of Carboxylic Acid: A signal in the range of 170-185 ppm.

-

Aldehyde Carbonyl Carbon (C=O): A signal in the range of 190-200 ppm.

-

Aromatic Carbons: Signals in the range of 110-160 ppm.

-

Methine Carbon (CH): A signal in the ether linkage.

-

Methoxy Carbon (OCH₃): A signal around 55-60 ppm.

-

Methyl Carbon (CH₃): A signal in the aliphatic region.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

-

C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 224.

-

Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da), the propanoic acid side chain, and potentially the methoxy group (-OCH₃, 31 Da).

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or the mechanism of action of this compound. However, the presence of the phenoxypropanoic acid scaffold suggests potential avenues for investigation, as this motif is found in various biologically active molecules, including certain herbicides and pharmaceuticals.

Hypothetical Workflow for Biological Screening:

To elucidate the potential biological role of this compound, a systematic screening process would be necessary.

Given the structural features, future research could explore its potential as an inhibitor or modulator of enzymes or receptors, particularly those involved in metabolic or signaling pathways where similar structures have shown activity.

Conclusion

This compound is a compound with a defined chemical structure and CAS number. While specific experimental data regarding its synthesis, spectroscopic characterization, and biological activity are not extensively documented in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating future investigations into the properties and potential applications of this molecule. Further experimental validation is essential to confirm the predicted properties and to explore the full potential of this compound.

References

An In-depth Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. Due to the limited availability of experimental data for this specific molecule, this guide also includes detailed experimental protocols and biological context based on closely related compounds to provide a thorough understanding for research and development purposes.

Core Chemical Properties

This compound is a multifaceted organic compound featuring a carboxylic acid, an aldehyde, and a methoxy-substituted phenoxy group. These functional groups suggest its potential as a versatile building block in organic synthesis and medicinal chemistry.

Identifiers and Molecular Details

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(2-formyl-6-methoxy-phenoxy)propanoic Acid, MFCD04083021 | [1] |

| CAS Number | 590395-57-6 | [1] |

| Molecular Formula | C₁₁H₁₂O₅ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Canonical SMILES | CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | [1] |

| InChI Key | DXXCAUDRFSLKGO-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 224.06847348 Da | [1] |

| Topological Polar Surface Area | 72.8 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of this compound was not found in the reviewed literature, a detailed procedure for a closely related compound, 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid , has been documented. This protocol offers a viable synthetic route that can likely be adapted for the target molecule by using the appropriate starting materials.

Synthesis of a Related Compound: 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid

The following protocol is adapted from a study on the cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids.

Objective: To synthesize 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid.

Materials:

-

2-hydroxy-3-methoxy-5-nitrobenzaldehyde

-

Ethyl 2-bromopentanoate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Step 1: Synthesis of Ethyl 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoate

-

A mixture of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (0.05 mol), ethyl 2-bromopentanoate (0.05 mol), and anhydrous potassium carbonate (0.1 mol) in 150 mL of acetone is refluxed for 12 hours.

-

After cooling, the inorganic salts are filtered off.

-

The solvent is evaporated under reduced pressure to yield the crude ester.

-

-

Step 2: Hydrolysis to 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid

-

The crude ester from the previous step is dissolved in a solution of sodium hydroxide (0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The ethanol is removed by evaporation.

-

The remaining aqueous solution is acidified with hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and dried to afford the final product.

-

Spectroscopic Data for the Related Compound

The following spectroscopic data was reported for the synthesized 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid analog.

| Data Type | Observed Values |

| ¹³C NMR (δ) | 171.3, 152.0, 146.0, 143.4, 129.1, 114.0, 108.8, 94.8, 78.2, 56.4, 24.0, 9.0 |

| IR (KBr, ν, cm⁻¹) | 3550–3350, 3000–2850, 1810, 1540, 1170 |

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, based on its structural class, phenoxyalkanoic acids, a likely mechanism of action in plants is the mimicry of the auxin hormone, indole-3-acetic acid (IAA).[1] This class of compounds is known to function as auxinic herbicides.[1]

Proposed Mechanism of Action: Auxin Mimicry

Phenoxyalkanoic acids can disrupt normal plant growth by binding to auxin-binding proteins (ABPs), which are key components of the auxin signaling pathway.[1] This interaction leads to an uncontrolled cellular response, ultimately resulting in plant death. The key steps in this proposed pathway are outlined below.

Caption: Proposed auxin mimicry pathway for phenoxyalkanoic acids.

Experimental Workflow for Assessing Auxin-like Activity

To validate the proposed mechanism of action, a series of experiments could be conducted. The following workflow outlines a potential approach.

Caption: Workflow for evaluating auxin-like biological activity.

Conclusion

This compound presents as a molecule of interest for synthetic and medicinal chemists. While direct experimental data is sparse, this guide provides a solid foundation based on its core chemical properties and data from closely related analogs. The proposed auxin-mimicry pathway, common to its structural class, offers a clear direction for future biological evaluation. The provided experimental frameworks for synthesis and bioactivity assessment are intended to facilitate further research into this and similar compounds.

References

Technical Guide: Structure Elucidation of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a multifaceted organic compound with potential applications in pharmaceutical and chemical synthesis. Its structure, characterized by a substituted aromatic ring containing an aldehyde, a methoxy group, and an ether-linked propanoic acid moiety, suggests a range of chemical reactivity and potential for biological interactions. This document provides a comprehensive guide to its structure elucidation through spectroscopic methods and outlines a detailed protocol for its synthesis.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂O₅[1] |

| Molecular Weight | 224.21 g/mol [1] |

| CAS Number | 590395-57-6[1] |

| SMILES | CC(C(=O)O)OC1=C(C=O)C=CC=C1OC |

Spectroscopic Data for Structure Elucidation

Due to the absence of publicly available experimental spectra for this compound, this section presents predicted data based on established principles of spectroscopy. These predictions serve as a guide for researchers in the analysis of this molecule.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.5 | Doublet of doublets | 1H | Aromatic proton (ortho to -CHO) |

| ~7.2 | Triplet | 1H | Aromatic proton (para to -CHO) |

| ~7.0 | Doublet of doublets | 1H | Aromatic proton (meta to -CHO) |

| ~4.8 | Quartet | 1H | Methine proton (-CH-) of propanoic acid |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~1.7 | Doublet | 3H | Methyl protons (-CH₃) of propanoic acid |

| ~11.0-12.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl carbon (-CHO) |

| ~175 | Carboxylic acid carbonyl carbon (-COOH) |

| ~160 | Aromatic carbon attached to the ether oxygen |

| ~150 | Aromatic carbon attached to the methoxy group |

| ~135 | Aromatic carbon (para to ether linkage) |

| ~125 | Aromatic carbon (ortho to -CHO) |

| ~120 | Aromatic carbon attached to the formyl group |

| ~115 | Aromatic carbon (meta to -CHO) |

| ~75 | Methine carbon (-CH-) of propanoic acid |

| ~56 | Methoxy carbon (-OCH₃) |

| ~18 | Methyl carbon (-CH₃) of propanoic acid |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 2830-2700 | Medium, Sharp | C-H stretch (Aldehyde) |

| 1730-1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1690-1670 | Strong, Sharp | C=O stretch (Aldehyde) |

| 1600-1450 | Medium | C=C stretch (Aromatic) |

| 1250-1200 | Strong | C-O stretch (Aryl ether) |

| 1150-1050 | Strong | C-O stretch (Methoxy) |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 224 | [M]⁺ (Molecular Ion) |

| 206 | [M - H₂O]⁺ |

| 195 | [M - CHO]⁺ |

| 179 | [M - COOH]⁺ |

| 151 | [M - CH(CH₃)COOH]⁺ |

| 123 | [C₇H₇O₂]⁺ (Fragment from cleavage of the ether bond) |

Experimental Protocols

The following is a proposed synthetic protocol for this compound based on the Williamson ether synthesis, a reliable method for forming aryl ethers.

Synthesis of this compound

This procedure details the reaction of o-vanillin with 2-bromopropanoic acid under basic conditions.

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

2-Bromopropanoic acid

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve o-vanillin (1 equivalent) and potassium carbonate (2.5 equivalents) in 100 mL of acetone.

-

Addition of Reagent: To the stirring suspension, add 2-bromopropanoic acid (1.2 equivalents) dropwise at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 50 mL), followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted with appropriate safety precautions.

References

Spectroscopic and Synthetic Profile of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data, this document presents predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data based on the analysis of structurally analogous compounds, primarily o-vanillin. Furthermore, detailed experimental protocols for the synthesis of the title compound via Williamson ether synthesis and its subsequent spectroscopic characterization are provided. This guide is intended to serve as a valuable resource for researchers in the fields of drug discovery and chemical synthesis, facilitating the identification and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of structurally similar compounds, including o-vanillin, and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~10.3 | s | - |

| Aromatic (H-3) | ~7.2-7.4 | d | ~7-8 |

| Aromatic (H-4) | ~7.0-7.2 | t | ~7-8 |

| Aromatic (H-5) | ~7.2-7.4 | d | ~7-8 |

| Methine (-CH-) | ~4.8-5.0 | q | ~7 |

| Methoxy (-OCH₃) | ~3.9 | s | - |

| Methyl (-CH₃) | ~1.6 | d | ~7 |

| Carboxylic Acid (-COOH) | ~11-13 | br s | - |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Aldehyde, -CHO) | ~190 |

| Carbonyl (Carboxylic Acid, -COOH) | ~175 |

| Aromatic (C-2, C-CHO) | ~125 |

| Aromatic (C-6, C-OCH₃) | ~150 |

| Aromatic (C-1, C-O) | ~155 |

| Aromatic (C-3) | ~115 |

| Aromatic (C-4) | ~125 |

| Aromatic (C-5) | ~120 |

| Methine (-CH-) | ~75 |

| Methoxy (-OCH₃) | ~56 |

| Methyl (-CH₃) | ~18 |

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Aldehyde) | 1710-1690 | Strong |

| C=O Stretch (Carboxylic Acid) | 1725-1700 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-O Stretch (Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Strong |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Strong |

Predicted for a solid sample.

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Predicted Fragment Ion | Interpretation |

| 224 | [M]⁺ | Molecular Ion |

| 209 | [M - CH₃]⁺ | Loss of a methyl radical |

| 195 | [M - CHO]⁺ | Loss of the formyl radical |

| 179 | [M - COOH]⁺ | Loss of the carboxyl radical |

| 151 | [M - CH(CH₃)COOH]⁺ | Cleavage of the propanoic acid side chain |

| 123 | [C₇H₇O₂]⁺ | Fragment from the aromatic ring |

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of the target compound from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and ethyl 2-bromopropanoate, followed by hydrolysis.

Reagents and Materials:

-

2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Ethyl 2-bromopropanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

Step 1: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate

-

To a dry round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl ester.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will cause the precipitation of the carboxylic acid.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, typical acquisition parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

2.2.2. Infrared (IR) Spectroscopy

-

Prepare a solid sample as a thin film on a salt plate (e.g., NaCl or KBr).

-

Dissolve a small amount of the sample in a volatile solvent like dichloromethane or acetone.

-

Apply a drop of the solution to the surface of the salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹, accumulating 16-32 scans for a good signal-to-noise ratio.

2.2.3. Mass Spectrometry (MS)

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound, alongside robust protocols for its synthesis and characterization. The presented data and methodologies are grounded in established chemical principles and data from analogous structures, offering a reliable starting point for researchers. The provided workflow visualization further clarifies the synthetic process. This document is intended to empower scientists and professionals in drug development with the foundational knowledge required to work with this and similar chemical entities.

Technical Data Sheet: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Compound Identification

This document provides core physicochemical data for the compound 2-(2-Formyl-6-methoxyphenoxy)propanoic acid.

IUPAC Name: this compound[1]

Synonyms: 2-(2-formyl-6-methoxy-phenoxy)propanoic Acid, MFCD04083021[1][2]

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below.

Molecular Weight and Formula

The molecular weight is a critical parameter for a wide range of applications in research and development, including stoichiometric calculations, preparation of solutions, and analytical characterization. The molecular properties are detailed in the table below.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1][2] |

| Average Molecular Weight | 224.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 224.06847348 Da | PubChem[1] |

Logical Relationship of Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The logical workflow for this calculation is straightforward and is depicted in the diagram below.

References

An In-depth Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. Due to the limited availability of published experimental data specific to this molecule, this document focuses on its fundamental chemical properties, IUPAC nomenclature, and structural representation. Information on related compounds is included to provide a broader context within its chemical class; however, direct extrapolation of biological activities or experimental protocols is not recommended. This guide serves as a foundational resource for researchers initiating studies on this compound.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. This nomenclature precisely describes its molecular structure, which consists of a propanoic acid moiety linked via an ether bond to a methoxy-substituted benzene ring bearing a formyl group.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are computationally derived and provide essential information for handling, formulation, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1] |

| Molecular Weight | 224.21 g/mol | PubChem[1] |

| CAS Number | 590395-57-6 | PubChem[1] |

| Appearance | Not available | - |

| Solubility | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Structural Information

The chemical structure of this compound is fundamental to its chemical behavior and potential biological activity. The relationship between the different functional groups is illustrated in the diagram below.

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target compound. This is a generalized representation and would require experimental optimization.

References

Physical and chemical properties of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. Due to a lack of extensive experimental data in publicly available literature, this document combines established information with predicted properties and proposed experimental protocols. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, characterization, and potential biological significance of this compound.

Chemical and Physical Properties

The fundamental identifying characteristics of this compound are well-established. However, a significant portion of its physical properties have not been experimentally determined and reported in the literature. The following tables summarize both known and computationally predicted data to provide a comprehensive profile of the compound.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 590395-57-6 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1] |

| Molecular Weight | 224.21 g/mol | PubChem[1] |

| Canonical SMILES | CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | PubChem[1] |

| InChI Key | DXXCAUDRFSLKGO-UHFFFAOYSA-N | PubChem[1] |

Table 2: Predicted Physical Properties

| Property | Predicted Value | Notes |

| Melting Point | 110-130 °C | Prediction based on structurally similar compounds. Experimental verification is required. |

| Boiling Point | 385.5 ± 32.0 °C at 760 mmHg | Predicted using computational models. The compound may decompose at higher temperatures. |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | Predicted based on the presence of polar functional groups and a significant nonpolar backbone. |

| pKa | 3.5 - 4.5 | Estimated for the carboxylic acid group. |

| LogP | 1.5 - 2.5 | Predicted octanol-water partition coefficient, suggesting moderate lipophilicity. |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) would react with a 2-halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

General Experimental Protocol

Materials:

-

2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Ethyl 2-bromopropanoate (or a similar 2-halopropanoate ester)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) for hydrolysis

-

Hydrochloric acid (HCl) for acidification

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

-

Step 1: Etherification:

-

To a solution of 2-hydroxy-3-methoxybenzaldehyde in acetone or DMF, add an excess of potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add ethyl 2-bromopropanoate dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude ester intermediate.

-

-

Step 2: Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add a stoichiometric amount of sodium hydroxide or lithium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with dichloromethane or ethyl acetate to remove any unreacted starting materials.

-

Acidify the aqueous layer to a pH of approximately 2 using dilute hydrochloric acid, which will precipitate the carboxylic acid product.

-

Purification

The crude this compound can be purified by the following methods:

-

Recrystallization: The precipitated solid can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

-

Column Chromatography: If further purification is required, silica gel column chromatography can be employed using a solvent gradient of ethyl acetate in hexane.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the aldehyde proton, the methoxy group protons, the methyl group protons of the propanoic acid moiety, and the methine proton.

-

¹³C NMR will confirm the presence of the carbonyl carbons (aldehyde and carboxylic acid), aromatic carbons, and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the aldehyde and carboxylic acid, and C-O stretching of the ether and methoxy groups.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 224.21).

-

Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.

Potential Biological Activity and Signaling Pathways

While there is no specific biological activity reported for this compound in the scientific literature, its structural features suggest potential areas for investigation. The presence of a substituted phenoxyalkanoic acid scaffold is found in various biologically active molecules.

In Silico Screening and Target Identification

A preliminary assessment of potential biological activity can be performed using computational methods.

Workflow for In Silico Analysis:

-

Chemical Similarity Searching: Utilize databases such as PubChem and ChEMBL to identify known compounds with high structural similarity to the target molecule. The biological activities of these similar compounds can provide initial hypotheses.

-

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) to screen virtual compound libraries for potential protein targets.

-

Molecular Docking: Once potential protein targets are identified, molecular docking studies can be performed to predict the binding mode and estimate the binding affinity of this compound to the active site of these proteins.

-

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.

Experimental Validation

Following in silico predictions, experimental validation is crucial. A general workflow for experimental validation would involve:

-

In Vitro Assays: Based on the predicted targets, appropriate in vitro assays should be conducted. For example, if a kinase is a predicted target, a kinase inhibition assay would be performed.

-

Cell-Based Assays: If the compound shows promising in vitro activity, its effects can be further investigated in relevant cell-based models to assess its cellular potency and mechanism of action.

-

In Vivo Studies: For compounds with significant in vitro and cellular activity, further evaluation in animal models would be the next step to determine efficacy and safety.

Visualizations

Proposed Synthesis Workflowdot

References

An In-Depth Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. This compound is primarily recognized not as an end-product with therapeutic applications of its own, but as a crucial intermediate in the synthesis of Vesnarinone, a quinolinone derivative developed for the management of congestive heart failure. This document details the synthetic pathways leading to this compound, provides structured data on its properties, and outlines the experimental protocols for its preparation. Furthermore, it visually represents the logical workflow of its synthesis through detailed diagrams.

Introduction: A Key Intermediate in Drug Synthesis

The history of this compound is intrinsically linked to the development of the cardiotonic agent Vesnarinone. Vesnarinone, developed by Otsuka Pharmaceutical, is a quinolinone derivative that demonstrated a unique mechanism of action, including phosphodiesterase inhibition and effects on myocardial ion channels. The intricate synthesis of Vesnarinone necessitates the formation of specific precursors, with this compound being a key building block. Its "discovery" is therefore best understood as its first preparation as a vital component in the multi-step synthesis of this pharmacologically active molecule.

Physicochemical Properties and Identifiers

A summary of the key identifiers and computed properties for this compound is provided below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

| CAS Number | 590395-57-6 |

| Canonical SMILES | CC(C(=O)O)OC1=C(C=CC=C1OC)C=O |

Synthetic Pathway and History

The synthesis of this compound is not documented as a standalone discovery but appears in the context of creating more complex molecules. The most relevant synthetic procedures are derived from methodologies used for analogous structures, particularly those involving the Perkin cyclization of related phenoxyalkanoic acids.

The logical workflow for the synthesis of this intermediate can be broken down into two primary stages:

-

O-Alkylation of a Guaiacol Derivative: The synthesis typically begins with a substituted guaiacol (2-methoxyphenol) derivative. The phenolic hydroxyl group is alkylated using a propanoic acid equivalent, such as a 2-halopropanoic acid (e.g., 2-bromopropanoic acid), under basic conditions.

-

Formylation of the Aromatic Ring: Following the O-alkylation, a formyl group (-CHO) is introduced onto the aromatic ring ortho to the newly formed ether linkage. This can be achieved through various formylation reactions known in organic chemistry.

This synthetic intermediate is then poised for subsequent reactions, such as an intramolecular cyclization, to form the core structure of more complex molecules like Vesnarinone. The study of the Perkin cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids, a closely related analogue, provides significant insight into the reactivity of this class of compounds. In these reactions, the acid is treated with acetic anhydride and sodium acetate to induce cyclization, leading to the formation of benzofuran derivatives and other heterocyclic systems.

Potential Research Areas for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a multifaceted organic compound with a chemical structure suggestive of significant biological activity. Its core components, a salicylaldehyde moiety, a methoxy group, and a propanoic acid side chain, are all found in various pharmacologically active molecules. This technical guide explores the potential research avenues for this compound, focusing on its synthesis, and prospective anti-inflammatory, antimicrobial, and cytotoxic properties. Detailed experimental protocols and structured data from analogous compounds are provided to facilitate further investigation. The insights herein aim to catalyze the development of novel therapeutic agents based on this promising chemical scaffold.

Chemical and Physical Properties

This compound is characterized by the following identifiers and properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 590395-57-6 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₅ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| SMILES | CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | [1] |

Synthesis

The synthesis of this compound can be achieved via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[3][4] This approach involves the reaction of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with a 2-halopropanoic acid ester, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Ethyl 2-bromopropanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel

Procedure:

Step 1: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate

-

To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Dissolve the crude product in diethyl ether and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate. This can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2.

-

The product, this compound, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Research Area: Anti-inflammatory Activity

The structural similarity of the target compound to known anti-inflammatory agents, particularly those with a phenylpropanoic acid scaffold, suggests its potential as an inhibitor of inflammatory pathways.

Postulated Signaling Pathway: Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) with a propanoic acid moiety function by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.

Caption: Inhibition of prostaglandin synthesis via the COX pathway.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX-1 and COX-2.[5][6]

Materials:

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

NaOH

-

COX-1 and COX-2 enzymes

-

COX-1 inhibitor (e.g., SC560) and COX-2 inhibitor (e.g., Celecoxib)

-

96-well microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare a reaction mix containing COX Assay Buffer and COX Probe.

-

In separate wells of a 96-well plate, add the test compound at various concentrations. Include wells for a no-inhibitor control and a known inhibitor control.

-

Add the COX-1 or COX-2 enzyme to the wells.

-

To differentiate between COX-1 and COX-2 activity, add a specific inhibitor to the respective control wells.

-

Initiate the reaction by adding a solution of arachidonic acid and NaOH.

-

Immediately measure the fluorescence in kinetic mode at 37°C for 30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits enzyme activity by 50%).

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophage cells (e.g., RAW 264.7).[7][8][9][10]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well cell culture plate

-

Microplate reader (540 nm)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.

-

Calculate the percent inhibition of NO production for each concentration of the test compound.

Potential Research Area: Antimicrobial Activity

The presence of a phenolic moiety, specifically a derivative of vanillin, suggests potential antimicrobial properties. Vanillin and its derivatives are known to exhibit bacteriostatic or bactericidal effects.[11][12][13][14]

Postulated Mechanism of Action

Phenolic compounds often exert their antimicrobial effects by disrupting the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.

Caption: Disruption of bacterial cell membrane integrity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Potential Research Area: Cytotoxicity

It is crucial to assess the cytotoxic potential of any new compound intended for therapeutic use. Phenylpropanoic acid derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[19][20]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[21][22][23][24][25]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Summary of Potential Activities and Data from Analogs

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the activities of structurally related compounds, providing a basis for hypothesizing its potential efficacy.

| Biological Activity | Analogous Compound Class | Representative IC₅₀/MIC Values | Potential for Target Compound |

| Anti-inflammatory (COX Inhibition) | Salicylaldehyde derivatives | IC₅₀ values in the low micromolar range for some derivatives.[26][27][28][29][30] | High potential for COX inhibition, warranting investigation. |

| Antimicrobial | Vanillin derivatives | MIC values ranging from 25 µg/mL to over 250 µg/mL against various bacteria.[11][13][14][31] | Moderate to high potential, likely more effective against Gram-positive bacteria. |

| Cytotoxicity | Phenylpropanoic acid derivatives | GI₅₀ values ranging from 3.1 to 21 µM against human tumor cell lines.[19][20] | Potential for anticancer activity, requiring screening against a panel of cancer cell lines. |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the activities of structurally related compounds, it is a strong candidate for investigation as an anti-inflammatory, antimicrobial, and potentially cytotoxic agent. The experimental protocols provided in this guide offer a clear roadmap for the synthesis and biological evaluation of this compound.

Future research should focus on:

-

Synthesis and Characterization: Efficient synthesis and full spectroscopic characterization of the pure compound.

-

In Vitro Screening: Comprehensive screening for anti-inflammatory, antimicrobial, and cytotoxic activities using the protocols outlined.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity.

-

In Vivo Studies: Evaluation of the most promising candidates in relevant animal models of disease.

The exploration of this compound and its analogs holds significant potential for the discovery of novel drugs with improved therapeutic profiles.

References

- 1. This compound | C11H12O5 | CID 3834708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 590395-57-6|this compound|BLD Pharm [bldpharm.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. jk-sci.com [jk-sci.com]

- 5. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biochemjournal.com [biochemjournal.com]

- 13. pdf.journalagent.com [pdf.journalagent.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 16. rr-asia.woah.org [rr-asia.woah.org]

- 17. protocols.io [protocols.io]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

- 25. static.igem.wiki [static.igem.wiki]

- 26. mdpi.com [mdpi.com]

- 27. Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 30. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature Review: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formyl-6-methoxyphenoxy)propanoic acid, with the Chemical Abstracts Service (CAS) number 590395-57-6, is a substituted aromatic carboxylic acid.[1][2] Its chemical structure features a phenoxypropanoic acid scaffold, which is of interest in medicinal chemistry, substituted with both a formyl (aldehyde) and a methoxy group on the phenyl ring. This technical guide provides a comprehensive review of the available scientific and technical information on this compound, focusing on its chemical properties, potential applications, and any documented biological significance.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol .[1][2] While detailed experimental data on its physical properties are scarce in publicly available literature, computational models provide some estimated values.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1] |

| Molecular Weight | 224.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 590395-57-6 | PubChem[1] |

| SMILES | CC(C(=O)O)OC1=C(C=O)C=CC=C1OC | PubChem[1] |

| InChIKey | DXXCAUDRFSLKGO-UHFFFAOYSA-N | PubChem[1] |

Table 1: Physicochemical Properties of this compound.

Synthesis and Reactivity

The presence of three key functional groups—a carboxylic acid, an aldehyde, and a phenol ether—imparts a degree of chemical reactivity that makes it a potentially useful intermediate in organic synthesis. The aldehyde can undergo reactions such as oxidation, reduction, and condensation, while the carboxylic acid can be converted to esters, amides, or acid chlorides.

Potential Application in Drug Discovery

The primary area of interest for this compound appears to be as a building block in the synthesis of more complex molecules with potential therapeutic applications. Notably, it has been cited as a reactant for the preparation of leukotriene B4 (LTB4) antagonists.[3]

Role as an Intermediate for Leukotriene B4 Antagonists

Leukotriene B4 is a potent lipid mediator of inflammation, and its receptors are targets for the development of anti-inflammatory drugs. The synthesis of LTB4 receptor antagonists is an active area of research for conditions such as asthma, inflammatory bowel disease, and arthritis. While the specific research detailing the use of this compound in the synthesis of such antagonists is not publicly accessible, the general synthetic strategies often involve the elaboration of substituted phenolic compounds.

The logical workflow for the utilization of this compound as a synthetic intermediate is depicted below.

This diagram illustrates a plausible synthetic route where the aldehyde functionality of the starting material is first modified, followed by coupling with another molecular fragment to construct the final LTB4 antagonist.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the peer-reviewed literature to suggest that this compound itself possesses significant biological activity. Its primary role, as identified, is that of a synthetic intermediate. Therefore, any discussion of signaling pathways would relate to the final products synthesized from it, namely LTB4 antagonists.

The LTB4 signaling pathway is well-characterized. LTB4 binds to its G-protein coupled receptors, BLT1 and BLT2, on the surface of immune cells, primarily leukocytes. This binding initiates a cascade of intracellular events leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines, all of which are key components of the inflammatory response. An antagonist would block this initial binding step.

Conclusion

This compound is a chemical compound with limited direct characterization in the scientific literature. Its primary significance appears to be as a synthetic intermediate, particularly in the context of developing leukotriene B4 receptor antagonists for the treatment of inflammatory diseases. While detailed experimental protocols and quantitative data for the compound itself are not widely available, its chemical structure suggests a versatile reactivity profile that is valuable for medicinal chemists. Further research and publication of the synthetic methodologies and biological evaluations of compounds derived from this intermediate would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is based on a two-step reaction sequence commencing with the readily available starting material, o-vanillin. The synthesis involves a Williamson ether synthesis to form an intermediate ester, followed by its saponification to yield the desired carboxylic acid. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

Introduction

This compound is an organic compound of interest in drug discovery and development due to its structural motifs. The presence of a carboxylic acid, an aldehyde, and a substituted aromatic ring provides multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules and potential pharmaceutical agents. The synthetic route outlined herein is a robust and efficient method for the preparation of this compound.

Chemical Properties and Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

| CAS Number | 590395-57-6 |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process as illustrated in the following diagram. The first step is a Williamson ether synthesis, and the second step is a saponification reaction.

Synthesis Protocol for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, a substituted phenoxyalkanoic acid. This class of compounds is of interest in medicinal chemistry and drug development due to their potential biological activities. The synthetic route presented herein is a three-step process commencing with the ortho-formylation of guaiacol, followed by a Williamson ether synthesis, and concluding with the hydrolysis of the resulting ester. This protocol is designed to furnish the target compound with a high degree of purity, suitable for further investigation in drug discovery and development pipelines.

Synthetic Scheme

The overall synthetic pathway is illustrated below:

Step 1: Reimer-Tiemann Reaction

Guaiacol to 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)

Step 2: Williamson Ether Synthesis

2-Hydroxy-3-methoxybenzaldehyde to Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate

Step 3: Hydrolysis

Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate to this compound

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Theoretical Yield |

| Guaiacol | C₇H₈O₂ | 124.14 | (To be determined by user) | - |

| 2-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | - | (Varies) |

| Ethyl 2-bromopropanoate | C₅H₉BrO₂ | 181.03 | - | - |

| Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate | C₁₃H₁₆O₅ | 252.26 | - | (To be calculated) |

| This compound | C₁₁H₁₂O₅ | 224.21 | - | (To be calculated) |

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is employed for the ortho-formylation of phenols.[1] In this step, guaiacol is reacted with chloroform in the presence of a strong base to introduce a formyl group at the position ortho to the hydroxyl group.

Materials:

-

Guaiacol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl, for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water to create a concentrated solution.

-

Add guaiacol to the flask, followed by ethanol to act as a co-solvent.

-

Heat the mixture to 60-70°C with vigorous stirring.

-

Slowly add chloroform dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at 60-70°C for 1-2 hours.

-

Cool the reaction mixture to room temperature and then acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-hydroxy-3-methoxybenzaldehyde.

Step 2: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the formation of ethers from an alkoxide and an alkyl halide.[2]

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde (from Step 1)

-

Ethyl 2-bromopropanoate

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde, potassium carbonate, and a suitable solvent such as acetone or DMF.

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add ethyl 2-bromopropanoate to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound via Hydrolysis

The final step involves the hydrolysis of the ester to the corresponding carboxylic acid.[3]

Materials:

-

Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate (from Step 2)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and Water (as a solvent mixture)

-

Hydrochloric acid (HCl, for acidification)

-

Ethyl acetate (for extraction)

Procedure:

-

Dissolve the ester from Step 2 in a mixture of THF and water.

-

Add an excess of sodium hydroxide or lithium hydroxide to the solution.

-

Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms (pH ~2).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Applications of 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid in Organic Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid in organic synthesis. Primarily, this compound serves as a key precursor in the synthesis of substituted benzofurans, a significant scaffold in medicinal chemistry.

Synthesis of Substituted Benzofurans via Perkin Cyclization

The most prominent application of this compound and its derivatives is the intramolecular Perkin reaction to yield substituted benzofurans. This reaction provides an efficient pathway to construct the benzofuran core, which is present in numerous biologically active compounds.

The general transformation involves the cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids in the presence of acetic anhydride and a base, such as sodium acetate, to afford the corresponding 2-alkyl-7-methoxybenzo[b]furan.[1] Depending on the substituents on the phenyl ring and the reaction conditions, different products may be formed.[1]

A notable example from the literature, although on a closely related nitro-substituted analog, demonstrates the utility of this reaction. The cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid under classical Perkin reaction conditions yields 2-ethyl-7-methoxy-5-nitrobenzo[b]furan.[1]

Quantitative Data for Perkin Cyclization of a Related Analog

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 2-(2-formyl-6-methoxy-4-nitrophenoxy)-pentanoic acid (1b) | 2-ethyl-7-methoxy-5-nitrobenzo[b]furan (2b) | Acetic anhydride, Sodium acetate, heat | 41 | [1] |

Experimental Protocol: Synthesis of 2-ethyl-7-methoxy-5-nitrobenzo[b]furan (Analogous Protocol)

This protocol is adapted from the synthesis of a nitro-substituted analog and can serve as a starting point for the cyclization of this compound.[1]

Materials:

-

2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid (0.007 mol)

-

Acetic anhydride (35 mL)

-

Sodium acetate (5.7 g, 0.07 mol)

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

A mixture of 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid (0.007 mol), acetic anhydride (35 mL), and sodium acetate (5.7 g, 0.07 mol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC/MS).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The excess acetic anhydride is carefully quenched, for example, by the slow addition of water.

-

The product is extracted into a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 2-ethyl-7-methoxy-5-nitrobenzo[b]furan.

Characterization of the Analogous Product (2b):

-

Appearance: Beige solid

-

The crude reaction mixture may also contain other products which can be identified by GC/MS analysis.[1]

Synthesis of the Starting Material: this compound

A related synthesis of 3-(2-Formylphenoxy)propanoic acid involves the reaction of salicylic aldehyde with 3-chloropropanoic acid in water, followed by acidification.

Signaling Pathways and Biological Applications

Currently, there is no available information in the scientific literature detailing the involvement of this compound in any specific signaling pathways or its direct biological applications. Its primary role appears to be that of a synthetic intermediate in the construction of more complex molecules, particularly benzofurans, which are known to possess a wide range of biological activities.

Visualizing the Synthetic Workflow

Perkin Cyclization for Benzofuran Synthesis

The following diagram illustrates the general workflow for the synthesis of a substituted benzofuran from a 2-(2-formyl-6-methoxyphenoxy)alkanoic acid via the Perkin cyclization.

Caption: General workflow for the Perkin cyclization.